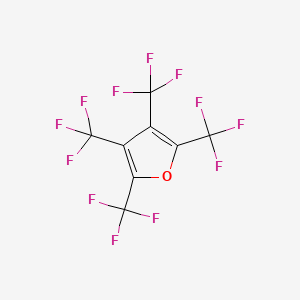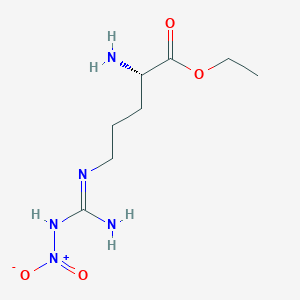![molecular formula C18H21NO3 B13420879 benzyl N-[(2S)-1-hydroxy-4-phenylbutan-2-yl]carbamate](/img/structure/B13420879.png)
benzyl N-[(2S)-1-hydroxy-4-phenylbutan-2-yl]carbamate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Benzyl N-[(2S)-1-hydroxy-4-phenylbutan-2-yl]carbamate: is a compound that belongs to the class of carbamates. Carbamates are widely used in organic synthesis as protecting groups for amines due to their stability and ease of removal under mild conditions . This particular compound features a benzyl group, a hydroxy group, and a phenylbutan-2-yl group, making it a versatile intermediate in various chemical reactions.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions:
Amination (Carboxylation) or Rearrangement: One method involves the coupling of amines, carbon dioxide, and halides in the presence of cesium carbonate and TBAI, which offers mild reaction conditions and short reaction times.
Industrial Production Methods: Industrial production of benzyl N-[(2S)-1-hydroxy-4-phenylbutan-2-yl]carbamate typically involves large-scale synthesis using optimized versions of the above methods to ensure high yield and purity.
Analyse Chemischer Reaktionen
Types of Reactions:
Reduction: Reduction reactions can be performed to remove protecting groups such as the benzyl group via hydrogenolysis.
Substitution: Substitution reactions, particularly nucleophilic substitutions, are common due to the presence of the carbamate group.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd-C) and hydrogen gas.
Substitution: Bases like sodium hydroxide or 4-dimethylaminopyridine (DMAP) in solvents like THF or acetonitrile.
Major Products:
Oxidation: Formation of benzoic acid derivatives.
Reduction: Formation of primary amines.
Substitution: Formation of various substituted carbamates.
Wissenschaftliche Forschungsanwendungen
Chemistry:
- Used as a protecting group for amines in peptide synthesis .
- Intermediate in the synthesis of more complex organic molecules.
Biology:
- Potential applications in the development of pharmaceuticals due to its structural features.
Medicine:
- Investigated for its potential use in drug formulations and as a precursor for active pharmaceutical ingredients.
Industry:
- Utilized in the production of agrochemicals and other industrial chemicals.
Wirkmechanismus
The mechanism by which benzyl N-[(2S)-1-hydroxy-4-phenylbutan-2-yl]carbamate exerts its effects involves the formation and cleavage of the carbamate group. The benzyl group can be removed via catalytic hydrogenation, releasing the active amine . This process is crucial in peptide synthesis and other organic transformations where selective protection and deprotection of functional groups are required.
Vergleich Mit ähnlichen Verbindungen
Uniqueness:
- The presence of the phenylbutan-2-yl group provides unique steric and electronic properties, making it distinct from other carbamates.
- Its specific configuration (2S) adds to its selectivity in reactions and applications.
Conclusion
Benzyl N-[(2S)-1-hydroxy-4-phenylbutan-2-yl]carbamate is a versatile compound with significant applications in organic synthesis, pharmaceuticals, and industrial chemistry. Its unique structure and reactivity make it a valuable intermediate in various chemical processes.
Eigenschaften
Molekularformel |
C18H21NO3 |
|---|---|
Molekulargewicht |
299.4 g/mol |
IUPAC-Name |
benzyl N-[(2S)-1-hydroxy-4-phenylbutan-2-yl]carbamate |
InChI |
InChI=1S/C18H21NO3/c20-13-17(12-11-15-7-3-1-4-8-15)19-18(21)22-14-16-9-5-2-6-10-16/h1-10,17,20H,11-14H2,(H,19,21)/t17-/m0/s1 |
InChI-Schlüssel |
YCSVPPJSQYCQRJ-KRWDZBQOSA-N |
Isomerische SMILES |
C1=CC=C(C=C1)CC[C@@H](CO)NC(=O)OCC2=CC=CC=C2 |
Kanonische SMILES |
C1=CC=C(C=C1)CCC(CO)NC(=O)OCC2=CC=CC=C2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.






![1-[4-(4-Ethylcyclohexyl)cyclohexen-1-yl]-4-(trifluoromethoxy)benzene](/img/structure/B13420802.png)









